molecular formula C15H13N3O3 B2451948 methyl 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}benzoate CAS No. 1448134-62-0

methyl 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}benzoate

Cat. No.: B2451948
CAS No.: 1448134-62-0
M. Wt: 283.287
InChI Key: DGCGCTDZBSIIGN-UHFFFAOYSA-N
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Description

Methyl 4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrrolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors to form the pyrrolo[3,4-d]pyrimidine core, followed by functionalization to introduce the benzoate moiety.

    Cyclization: The initial step involves the formation of the pyrrolo[3,4-d]pyrimidine core through a cyclization reaction. This can be achieved using various cyclization agents and conditions, such as the use of strong acids or bases to facilitate ring closure.

    Functionalization: Once the core structure is formed, further functionalization is carried out to introduce the benzoate group. This typically involves esterification reactions using reagents like methyl chloroformate or methyl iodide in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to higher efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Comparison with Similar Compounds

Methyl 4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate can be compared with other similar compounds, such as:

The uniqueness of methyl 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}benzoate lies in its specific functional groups and the resulting biological activity, which may differ from other similar compounds.

Properties

IUPAC Name

methyl 4-(5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-21-15(20)11-4-2-10(3-5-11)14(19)18-7-12-6-16-9-17-13(12)8-18/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCGCTDZBSIIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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